3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate
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Overview
Description
3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate is a heterocyclic compound with a unique structure that includes a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea. The reaction is usually carried out under acidic conditions, often using a catalyst such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. Catalysts such as Lewis acids or solid acids supported on silica can be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents on the pyrimidine ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce dihydropyrimidine derivatives.
Scientific Research Applications
3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Dihydropyrimidin-2(1H)-one: This compound shares a similar pyrimidine ring structure but lacks the benzyl and methyl groups.
Benzimidazole derivatives: These compounds have a similar heterocyclic structure but with different substituents.
Uniqueness
3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
54424-45-2 |
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Molecular Formula |
C12H14N2O5S |
Molecular Weight |
298.32 g/mol |
IUPAC Name |
1-benzyl-3-methylpyrimidin-3-ium-2-one;hydrogen sulfate |
InChI |
InChI=1S/C12H13N2O.H2O4S/c1-13-8-5-9-14(12(13)15)10-11-6-3-2-4-7-11;1-5(2,3)4/h2-9H,10H2,1H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
HVAJCKAULRPJBM-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CN(C1=O)CC2=CC=CC=C2.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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